molecular formula C18H15BrN2O2 B2963300 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034332-76-6

2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

货号: B2963300
CAS 编号: 2034332-76-6
分子量: 371.234
InChI 键: BDUBOCNEHXBQAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 4-bromophenyl group attached to an acetamide core, with a pyridin-3-ylmethyl substituent bearing a furan-3-yl moiety at the 6-position of the pyridine ring.

属性

IUPAC Name

2-(4-bromophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-16-4-1-13(2-5-16)9-18(22)21-11-14-3-6-17(20-10-14)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBOCNEHXBQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Bromination : The introduction of the bromine atom onto the phenyl ring.
  • Acylation : The reaction of the brominated phenyl compound with a furan-pyridine derivative to form the final acetamide structure.

These reactions often utilize reagents like N-bromosuccinimide (NBS) for bromination and various catalysts for acylation, ensuring high yield and purity under controlled conditions .

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide exhibit significant antimicrobial properties. For instance, studies evaluating related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentrations (MICs) for these compounds often range from 4.69 to 156.47 µM against various bacterial strains . The presence of electron-withdrawing groups, such as bromine, enhances the antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. In vitro assays demonstrated that similar derivatives exhibited notable cytotoxicity, with some compounds achieving IC50 values in the nanomolar range .

The biological activity of 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways related to inflammation or cancer progression.

Molecular docking studies have been employed to elucidate the binding modes and affinities of this compound with its targets .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide :

  • Antibacterial Evaluation : A study reported that derivatives showed MIC values against Staphylococcus aureus ranging from 5.64 to 77.38 µM, indicating moderate to good antibacterial potential .
  • Anticancer Screening : Compounds derived from similar structures were tested against MCF7 cells, revealing that some exhibited potent anticancer activity with IC50 values as low as 900 nM .

Data Summary

Biological ActivityMIC Range (µM)IC50 (nM)Target Organisms
Antibacterial4.69 - 156.47-Gram-positive & Gram-negative bacteria
Antifungal16.69 - 222.31-Fungal strains
Anticancer-900MCF7 breast cancer cells

相似化合物的比较

Structural Motifs and Substitution Patterns

The compound shares key features with other acetamide derivatives, including:

  • Pyridine-based analogs : Many analogs feature pyridine rings substituted with aryl or heteroaryl groups (e.g., imidazothiazole, triazole, or fluorobenzyl groups). For example, compounds in (5k–5o) incorporate pyridine linked to imidazo[2,1-b]thiazole systems, while describes triazole-sulfanyl acetamides .
  • 4-Bromophenyl group : This moiety is present in compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (), which acts as a formyl peptide receptor (FPR) agonist .

Physicochemical Properties

Key data for comparable compounds are summarized below:

Compound Name (Source) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight Key Substituents
5k () 78 92–94 C₃₀H₃₀N₆O₂S 538.67 Methoxybenzyl-piperazine, imidazothiazole
5l () 72 116–118 C₃₀H₂₉ClN₆O₂S 573.11 Chlorophenyl-imidazothiazole
N-(4-Bromophenyl)-... () Not specified Pyridazinone, methoxybenzyl
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () 423–425 C₁₄H₁₀BrF₂NO 342.14 3,4-Difluorophenyl, 4-bromophenyl

Notes:

  • The furan-3-yl group in the target compound may enhance solubility compared to bulkier substituents (e.g., methoxybenzyl in 5k) .
  • The 4-bromophenyl group is associated with improved receptor binding in FPR agonists () .

Structure-Activity Relationship (SAR) Insights

  • Pyridine substitution : The 6-position of pyridine (furan-3-yl in the target vs. trifluoromethyl in ) influences steric and electronic properties, affecting receptor binding .
  • Bromophenyl vs. chlorophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine (e.g., 5l vs. 5k in ) .
  • Heterocyclic linkers : Imidazothiazole () and triazole () systems confer rigidity, whereas furan may increase metabolic stability .

常见问题

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide?

A typical approach involves coupling 4-bromophenylacetic acid with a substituted aminomethylpyridine intermediate. For example:

  • Step 1 : Activate the carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM) at 273 K.
  • Step 2 : React with 6-(furan-3-yl)pyridin-3-yl)methylamine in the presence of triethylamine as a base.
  • Step 3 : Purify via extraction (DCM/water) and recrystallization from methylene chloride .
    Key considerations : Monitor reaction progress via TLC or HPLC to optimize yield (~60–75%).

Q. What spectroscopic and computational methods are used to characterize this compound?

  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 66.4° between aromatic rings) .
  • NMR/FTIR : Confirm amide bond formation (N–H stretch ~3300 cm⁻¹ in IR; aromatic protons at δ 7.2–8.5 ppm in ¹H NMR) .
  • Computational analysis : Calculate properties like XLogP (2.6), topological polar surface area (87.5 Ų), and hydrogen bond acceptor count (5) using tools like PubChem’s algorithms .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step during synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, replacing DCM with THF may improve solubility of intermediates.
  • Alternative coupling agents : Test HATU or DCC instead of EDCl for sterically hindered amines .
  • In-line analytics : Use flow chemistry with real-time UV monitoring to adjust reactant stoichiometry dynamically .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Crystal growth : Slow evaporation from DCM/hexane mixtures produces diffraction-quality crystals.
  • Hydrogen bonding networks : N–H···O and C–H···F interactions stabilize the lattice but complicate phase purity. Use SHELX or Olex2 software to refine weak interactions .
  • Disorder : Address using restraints or twin refinement for flexible furan/pyridine moieties .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Bioisosteric replacement : Substitute the 4-bromophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Enzyme assays : Test inhibition of kinases (e.g., EGFR) via fluorescence polarization or SPR binding studies at varying concentrations (IC₅₀ determination) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM to establish therapeutic windows .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。